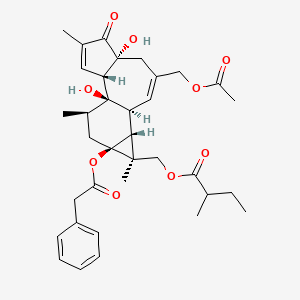
Candletoxin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Candletoxin A is a phorbol ester.
Aplicaciones Científicas De Investigación
Anti-inflammatory Effects
Candletoxin A has been investigated for its anti-inflammatory properties. Studies indicate that it may modulate inflammatory pathways, potentially reducing the severity of conditions characterized by excessive inflammation.
- Mechanism of Action : this compound appears to interact with key signaling pathways, including the MAPK pathway, which is involved in cellular responses to stress and inflammation. By inhibiting pro-inflammatory cytokines, it may help alleviate symptoms associated with chronic inflammatory diseases .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. Its ability to affect cell division positions it as a candidate for cancer therapy.
- In Vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. This effect is likely due to its influence on microtubule dynamics, which are crucial for cell division .
- Case Studies : In specific studies involving tumor models, this compound demonstrated a capacity to inhibit tumor growth and metastasis, suggesting its utility in cancer treatment protocols .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Research Findings : Studies have indicated that this compound can protect neuronal cells from oxidative stress-induced damage. This property is critical in conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression .
Data Tables
The following tables summarize the key findings related to the applications of this compound:
Propiedades
Fórmula molecular |
C35H44O9 |
|---|---|
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
[(1R,2S,6R,10S,11R,12S,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,15-trimethyl-5-oxo-13-(2-phenylacetyl)oxy-12-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl 2-methylbutanoate |
InChI |
InChI=1S/C35H44O9/c1-7-20(2)31(39)43-19-32(6)29-26-14-25(18-42-23(5)36)17-33(40)27(13-21(3)30(33)38)35(26,41)22(4)16-34(29,32)44-28(37)15-24-11-9-8-10-12-24/h8-14,20,22,26-27,29,40-41H,7,15-19H2,1-6H3/t20?,22-,26+,27-,29-,32-,33-,34+,35-/m1/s1 |
Clave InChI |
RWBRLONUEAWHRE-HBLGUWCISA-N |
SMILES |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
SMILES isomérico |
CCC(C)C(=O)OC[C@@]1([C@@H]2[C@]1(C[C@H]([C@]3([C@H]2C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
SMILES canónico |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















